molecular formula C11H13ClN2O2 B7557307 2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide

2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide

Cat. No.: B7557307
M. Wt: 240.68 g/mol
InChI Key: FMBNBCBRQRHAHO-UHFFFAOYSA-N
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Description

2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a phenyl ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-13-10(15)6-8-4-2-3-5-9(8)14-11(16)7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBNBCBRQRHAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide typically involves the reaction of 2-chloroacetyl chloride with N-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chloroacetyl chloride is added to a solution of N-methylaniline in an organic solvent such as dichloromethane.

    Step 2: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

    Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new amide or thioether derivatives.

    Oxidation Reactions: Formation of hydroxylated or carbonylated products.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with target proteins.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide involves the formation of covalent bonds with target molecules. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide
  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide

Uniqueness

2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide is unique due to its specific combination of a chloroacetyl group and a phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to form covalent bonds with target molecules makes it a valuable tool in various research applications.

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